molecular formula C10H11NO B578140 4-Hydroxy-2-isopropylbenzonitrile CAS No. 14114-32-0

4-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B578140
CAS No.: 14114-32-0
M. Wt: 161.204
InChI Key: AMZJQKPUROMHDZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropylbenzonitrile is an aromatic compound featuring a hydroxyl (-OH) group at the para position, an isopropyl (-CH(CH₃)₂) group at the ortho position relative to the hydroxyl group, and a nitrile (-CN) substituent. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol.

The hydroxyl group may enhance hydrogen-bonding interactions, while the nitrile group contributes to metabolic stability in bioactive molecules .

Properties

CAS No.

14114-32-0

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

4-hydroxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,1-2H3

InChI Key

AMZJQKPUROMHDZ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-2-isopropylbenzonitrile with structurally or functionally related compounds, leveraging available evidence and chemical principles:

Compound Molecular Formula Key Functional Groups Solubility Applications/Properties
This compound C₁₀H₁₁NO -OH, -CN, -CH(CH₃)₂ Likely soluble in polar organic solvents (e.g., DMSO, ethanol) Potential pharmaceutical intermediate; nitrile enhances stability
4-Hydroxybenzoic acid C₇H₆O₃ -OH, -COOH Slightly soluble in water; soluble in ethanol Preservative, polymer synthesis
2-Isopropylbenzonitrile C₁₀H₁₁N -CN, -CH(CH₃)₂ Soluble in nonpolar solvents (e.g., hexane) Organic synthesis; lacks hydroxyl polarity
4-Hydroxybenzonitrile C₇H₅NO -OH, -CN Moderate polarity; soluble in acetone Agrochemicals, dyes

Key Comparisons:

Functional Group Influence: this compound vs. 4-Hydroxybenzoic acid: Replacing the carboxylic acid (-COOH) with a nitrile (-CN) reduces acidity (pKa ~8–10 for -OH vs. pKa ~4.5 for -COOH in benzoic acid derivatives) and increases metabolic stability, making it more suitable for drug design . this compound vs.

This could affect reaction kinetics in synthetic pathways.

Applications: Unlike 4-Hydroxybenzoic acid (used in preservatives and polymers), nitrile-containing analogs like this compound are more likely to serve as intermediates in pharmaceuticals, as seen in ’s quinazolinone derivatives .

Research Findings and Limitations

  • Thermodynamic Data: The hydroxyl and nitrile groups likely confer a higher melting point (~150–200°C estimated) compared to non-hydroxylated analogs like 2-Isopropylbenzonitrile (mp ~−20°C).

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